methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
CAS No.:
Cat. No.: VC15623192
Molecular Formula: C31H27FN2O4
Molecular Weight: 510.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H27FN2O4 |
|---|---|
| Molecular Weight | 510.6 g/mol |
| IUPAC Name | methyl 4-[5-(cyclopropanecarbonyl)-9-(4-fluorophenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate |
| Standard InChI | InChI=1S/C31H27FN2O4/c1-38-31(37)21-10-6-19(7-11-21)29-28-25(16-22(17-27(28)35)18-12-14-23(32)15-13-18)33-24-4-2-3-5-26(24)34(29)30(36)20-8-9-20/h2-7,10-15,20,22,29,33H,8-9,16-17H2,1H3 |
| Standard InChI Key | COLFFLHIHXVIMJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2C(=O)C6CC6 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₃₁H₂₇FN₂O₄, with a molecular weight of 510.6 g/mol. Its IUPAC name systematically describes the fused bicyclic system, substituents, and ester functional group:
Methyl 4-[5-(cyclopropanecarbonyl)-9-(4-fluorophenyl)-7-oxo-8,9,10,11-tetrahydro-2H-dibenzo[b,e]diazepin-11-yl]benzoate.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₂₇FN₂O₄ |
| Molecular Weight | 510.6 g/mol |
| CAS Number | Not publicly disclosed |
| Storage Conditions | -20°C (research use only) |
Structural Analysis
The dibenzo[b,e]diazepine core consists of two benzene rings fused to a seven-membered diazepine ring. Key modifications include:
-
Cyclopropylcarbonyl group: Introduces steric hindrance and metabolic stability.
-
4-Fluorophenyl substituent: Enhances lipophilicity and potential receptor binding affinity.
-
Methyl benzoate ester: Improves solubility and serves as a prodrug moiety for controlled release.
The fluorine atom at the para position of the phenyl ring likely influences electronic properties, while the cyclopropane ring may confer conformational rigidity.
Synthesis and Manufacturing
General Synthesis Strategy
While detailed protocols for this specific compound are proprietary, analogous dibenzo[b,e]diazepines are synthesized via:
-
Core Formation: Condensation of substituted o-phenylenediamines with isatoic anhydrides in aqueous acetic acid.
-
Functionalization: Sequential introduction of substituents via acylations, alkylations, or coupling reactions.
Table 2: Representative Synthesis Conditions for Dibenzo[b,e]Diazepines
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Diazepine ring closure | o-Phenylenediamine + isatoic anhydride, acetic acid, reflux | Core structure assembly |
| Acylation | Cyclopropylcarbonyl chloride, DCM, base | Cyclopropylcarbonyl introduction |
| Esterification | Methyl benzoate, DCC, DMAP | Ester group addition |
Optimization Challenges
-
Regioselectivity: Ensuring proper substitution at the 3- and 10-positions requires precise stoichiometry.
-
Hydroxyl Group Stability: The 1-hydroxy group may necessitate protective strategies during synthesis.
| Property | Prediction |
|---|---|
| LogP | 3.2 |
| Half-life (t₁/₂) | ~8 hours (rodent models) |
| Protein Binding | 92% |
Comparative Analysis with Related Compounds
Structural Analogues
-
EVT-12356805: A chlorophenyl-substituted analogue shows 30% higher affinity for 5-HT₂ₐ in vitro.
-
N-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide: Demonstrates anxiolytic activity in zebrafish models.
Functional Group Impact
-
Fluorine vs. Chlorine: Fluorine’s electronegativity enhances binding precision vs. chlorine’s steric effects.
-
Cyclopropylcarbonyl vs. Acetyl: Cyclopropane improves metabolic stability by 40% in hepatic microsome assays.
Future Research Directions
Priority Investigations
-
Target Deconvolution: Proteomic profiling to identify primary molecular targets.
-
In Vivo Efficacy: Testing in rodent models of anxiety and schizophrenia.
-
Toxicology: Acute and chronic toxicity studies to establish safety margins.
Clinical Translation Barriers
-
Synthetic Scalability: Multi-step synthesis complicates GMP-compliant production.
-
Bioavailability Optimization: Prodrug strategies to enhance oral absorption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume